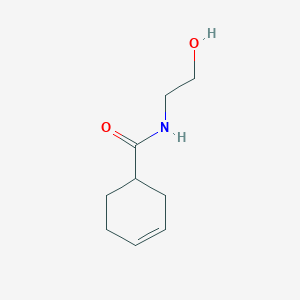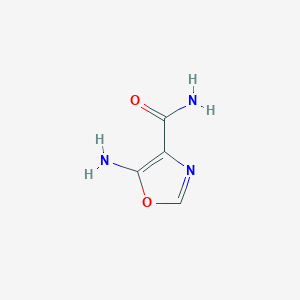
5-Aminooxazole-4-carboxamide
Overview
Description
5-Aminooxazole-4-carboxamide is a significant small-molecule scaffold that has gained increasing attention in the field of chemical biology over the last decade. This compound, with the molecular formula C4H5N3O2 and a molecular weight of 127.1 g/mol, is known for its versatile applications in various scientific domains.
Mechanism of Action
Target of Action
The primary target of 5-Aminooxazole-4-carboxamide, also known as AICA ribonucleotide (AICAR), is the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to metabolic stress .
Mode of Action
AICAR is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP). It interacts with its target, AMPK, by stimulating its activity . This interaction leads to various changes in the cell, including the regulation of glucose and lipid metabolism, which are critical for maintaining energy balance .
Biochemical Pathways
AICAR affects several biochemical pathways. It is an intermediate in the purine de novo synthesis pathway, which is responsible for the generation of inosine monophosphate . It also impacts the AMPK pathway, leading to the regulation of energy homeostasis and metabolic stress . The activation of AMPK can inhibit biosynthetic pathways and stimulate energy-generating pathways .
Pharmacokinetics
The pharmacokinetics of AICAR and its metabolites have been studied in patients with malignant melanoma or sarcoma . The plasma disappearance of AICAR was found to be biphasic, with a terminal half-life of 41.4 minutes . The total clearance was 15.4 ml/kg·min, indicating that about 50% of AICAR was eliminated by extrarenal mechanisms . The renal clearance of AICAR was 5.2–10.9 ml/kg·min .
Result of Action
The activation of AMPK by AICAR has several molecular and cellular effects. It has been used clinically to treat and protect against cardiac ischemic injury . It is also of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues and changing the physical composition of muscle . Furthermore, AICAR has shown antiproliferative effects, specifically inducing apoptosis of aneuploid cells .
Biochemical Analysis
Biochemical Properties
5-Aminooxazole-4-carboxamide plays a significant role in biochemical reactions, particularly in the context of nucleotide metabolism. It interacts with various enzymes and proteins, influencing their activity and function. One of the key enzymes it interacts with is adenosine kinase, which phosphorylates this compound to form its active ribotide form. This interaction is crucial for the compound’s role in nucleotide synthesis and energy metabolism .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate AMP-activated protein kinase (AMPK), which plays a central role in regulating energy homeostasis and metabolic stress. This activation leads to increased glucose transport and lipid metabolism in skeletal muscle cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to an active ribotide form by adenosine kinase. This active form mimics AMP and activates AMP-activated protein kinase (AMPK). The activation of AMPK leads to the inhibition of biosynthetic pathways and the stimulation of energy-generating pathways. Additionally, this compound has been shown to inhibit the activity of UMP synthetase, leading to pyrimidine starvation and apoptosis in certain cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can induce differentiation in certain cell types, such as acute myeloid leukemia blasts, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can activate AMPK and improve metabolic parameters without causing significant adverse effects. At high doses, it may lead to toxic effects, including liver damage and metabolic disturbances. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including purine and pyrimidine metabolism. It is an intermediate in the de novo synthesis of inosine monophosphate and plays a role in regulating the balance between purine and pyrimidine nucleotides. The compound’s interaction with enzymes such as adenosine kinase and UMP synthetase is crucial for its metabolic functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via adenosine transporters and is distributed to various cellular compartments. The compound’s localization and accumulation can be influenced by factors such as cell type and metabolic state .
Subcellular Localization
This compound is localized in different subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its subcellular localization, which is regulated by targeting signals and post-translational modifications. The compound’s presence in specific organelles is essential for its role in energy metabolism and nucleotide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminooxazole-4-carboxamide typically involves the reaction of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps . The process can be summarized as follows:
Reaction of aminocyanacetamide with carbon disulfide: This step produces a substituted thiazole.
Methylation: The thiazole derivative is methylated to form a methylthio derivative.
Reduction: The methylthio derivative is reduced over Raney nickel to yield this compound.
Industrial Production Methods: The described synthetic route is efficient and suitable for large-scale industrial production, with a high total yield of 79% .
Chemical Reactions Analysis
Types of Reactions: 5-Aminooxazole-4-carboxamide undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:
- Oxidation : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
- Reduction : Reducing agents like Raney nickel are employed in the synthesis process .
- Substitution : Various nucleophiles can be used to substitute functional groups on the oxazole ring.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
5-Aminooxazole-4-carboxamide has a wide range of applications in scientific research, including:
- Chemistry : It serves as a precursor for the synthesis of various heterocyclic compounds .
- Biology : The compound is used in the study of enzyme interactions and protein-ligand binding .
- Medicine : It has potential therapeutic applications, including antimicrobial and anticancer activities .
- Industry : The compound is utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
- 5-Aminoimidazole-4-carboxamide
- 5-Aminooxazole-4-carbonitrile
- 5-Trifluoroacetylaminooxazole
- Oxazolopyrimidinones
Comparison: 5-Aminooxazole-4-carboxamide stands out due to its unique structural features and versatile applications. Compared to 5-Aminoimidazole-4-carboxamide, it has a different mechanism of action and potential therapeutic applications . The presence of the oxazole ring in this compound provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-amino-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPOLIPFJALTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660007 | |
| Record name | 5-Amino-1,3-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30380-27-9 | |
| Record name | 5-Amino-1,3-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction conditions in synthesizing 5-acetamidooxazole-4-carboxamides from 2-acylamino-2-cyanoacetamides?
A1: The research article highlights the importance of specific reaction conditions in successfully synthesizing 5-acetamidooxazole-4-carboxamides []. Heating 2-acylamino-2-cyanoacetamides with acetic anhydride in the presence of perchloric acid is crucial for driving the reaction towards the desired product. This suggests that the acidic environment and the presence of the anhydride are essential for the cyclization and formation of the oxazole ring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


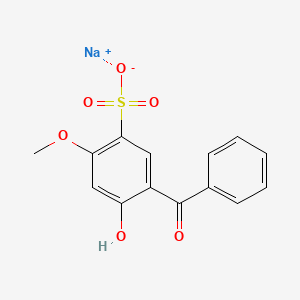


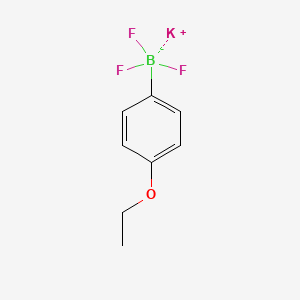

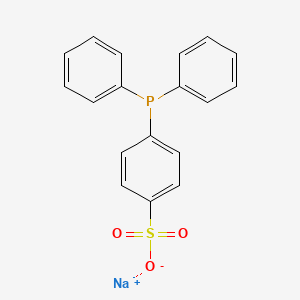
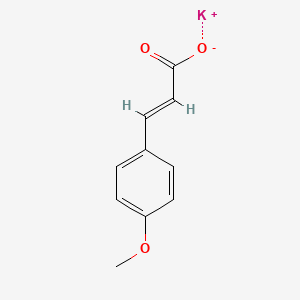
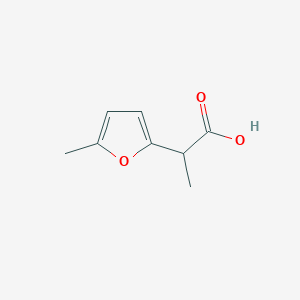
![N-[2-(4-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1371550.png)
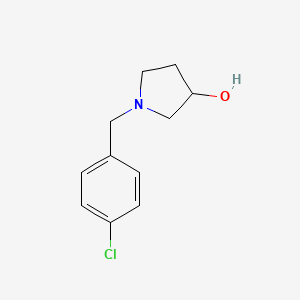
![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)
